Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
“Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . The 1,2,4-triazole ring in this compound contains two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from similar compounds. For example, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of “this compound” can be inferred from similar compounds. For instance, the first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C .
Scientific Research Applications
Hepatoprotective Properties
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate has shown promising hepatoprotective effects. A study conducted by Martyshuk et al. (2022) highlighted its hepatoprotective properties on tetracycline and infectious hepatitis models in chickens. This compound exhibited significant effects on the leukopoiesis, hematological profile, and functional state of the liver, demonstrating a dose-dependent effectiveness comparable to Thiotriazolin®, a reference drug. The combination of this compound with Saroflox® and Enrofloxacin® on infectious hepatitis models also showed beneficial hepatoprotective properties (Martyshuk et al., 2022).
Analytical Method Development
In analytical chemistry, the development of a high-performance liquid chromatography-diode array detection (HPLC-DAD) method for determining the active pharmaceutical ingredient (API) in this compound was explored by Shcherbyna et al. (2019). This method is specific and meets requirements for linearity, accuracy, and precision, indicating its reliability for controlling the quality of this compound (Shcherbyna et al., 2019).
Histological Studies
Research by Shcherbyna and Vashchyk (2018) on the compound's corrective influence on chicken livers under tetracycline hepatitis conditions found that preventive administration visually prevented the development of nonspecific morphological changes characteristic of acute moderately severe drug-induced liver injury. The compound contributed to the organ's histostructure normalization, significantly reducing necrosis of hepatocytes and inflammatory reactions (Shcherbyna & Vashchyk, 2018).
Oxidative Formation of Bistriazoles
A study on the Cu(II)-catalyzed oxidative formation of 5,5'-bistriazoles from organic azides and terminal alkynes presented by Brassard et al. (2016) explores the synthesis capabilities of triazole derivatives, including this compound. This reaction underlines the utility of triazole compounds in creating rigid axially chiral structures that could be explored further for various applications, including enantioselective catalysis (Brassard et al., 2016).
Mechanism of Action
Target of Action
Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate is a complex compound with potential biological activity. It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
It’s known that similar compounds, such as 1,2,3-triazole derivatives, have been synthesized and evaluated for their biological activities . This suggests that Potassium (5-amino-3
Safety and Hazards
Future Directions
The future directions of “Potassium (5-amino-3-bromo-1H-1,2,4-triazol-1-yl)acetate” can be inferred from similar compounds. For instance, a new super heat-resistant explosive, potassium 4-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)-3,5-dinitropyrazole (KCPT, 1), featuring a three-dimensional (3D) energetic metal–organic framework (MOF) was synthesized and fully characterized .
Properties
IUPAC Name |
potassium;2-(5-amino-3-bromo-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O2.K/c5-3-7-4(6)9(8-3)1-2(10)11;/h1H2,(H,10,11)(H2,6,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZNTKPHMAVME-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=NC(=N1)Br)N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrKN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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